N'-(2-cyanoacetyl)cyclopropanecarbohydrazide
Description
N’-(2-cyanoacetyl)cyclopropanecarbohydrazide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in organic synthesis, particularly in the formation of heterocyclic compounds. The presence of both cyano and carbonyl functional groups makes them highly reactive and useful in various chemical reactions.
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
N'-(2-cyanoacetyl)cyclopropanecarbohydrazide |
InChI |
InChI=1S/C7H9N3O2/c8-4-3-6(11)9-10-7(12)5-1-2-5/h5H,1-3H2,(H,9,11)(H,10,12) |
InChI Key |
DZUQDABEZWPAKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NNC(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-cyanoacetyl)cyclopropanecarbohydrazide typically involves the reaction of cyclopropanecarbohydrazide with cyanoacetic acid or its derivatives. One common method is the direct treatment of cyclopropanecarbohydrazide with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production methods for N’-(2-cyanoacetyl)cyclopropanecarbohydrazide are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of solvent-free conditions and high-throughput screening can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-(2-cyanoacetyl)cyclopropanecarbohydrazide undergoes various types of chemical reactions, including:
Condensation Reactions: The active methylene group in the compound can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The cyano group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form various heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium ethoxide, acids like acetic acid, and various nucleophiles. Reaction conditions typically involve moderate temperatures and may require the use of solvents such as ethanol or methanol .
Major Products Formed
The major products formed from these reactions are often heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. Examples include pyrazoles, pyridines, and other nitrogen-containing heterocycles .
Scientific Research Applications
N’-(2-cyanoacetyl)cyclopropanecarbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound and its derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its ability to form bioactive heterocycles, it is being explored for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(2-cyanoacetyl)cyclopropanecarbohydrazide involves its ability to act as a nucleophile and participate in various chemical reactions. The cyano and carbonyl groups play a crucial role in its reactivity, allowing it to form stable intermediates and products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Cyanoacetamide: A simpler analog that lacks the cyclopropane ring.
N-cyanoacetylhydrazine: Similar in structure but with different reactivity due to the absence of the cyclopropane ring.
Cyclopropanecarbohydrazide: Lacks the cyanoacetyl group, resulting in different chemical properties.
Uniqueness
N’-(2-cyanoacetyl)cyclopropanecarbohydrazide is unique due to the presence of both the cyclopropane ring and the cyanoacetyl group. This combination imparts distinct reactivity and makes it a valuable compound for the synthesis of complex heterocyclic structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
